8-Hydroxy-1-methylquinolinium methyl sulfate
Overview
Description
D-Ribonolactone is a carbohydrate derivative belonging to the aldonolactone family. It serves as a versatile chiral pool for the total synthesis of various natural products and biologically relevant scaffolds . This compound is a cyclic ester formed from D-ribose and is known for its stability and reactivity, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is a part of this compound, exhibit a wide range of biological activities . They have been used to develop potent lead compounds with good efficacy and low toxicity .
Mode of Action
It’s known that 8-hydroxyquinoline derivatives, which this compound is a part of, can bind to a diverse range of targets with high affinities . This suggests that the compound may interact with its targets to induce changes that lead to its biological effects.
Biochemical Pathways
8-hydroxyquinoline derivatives have been associated with a variety of pharmacological properties, including anticancer, antiviral, and antibacterial activities . This suggests that the compound may affect multiple biochemical pathways leading to these effects.
Result of Action
8-hydroxyquinoline derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that the compound may have similar effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribonolactone can be synthesized through the selective anomeric oxidation of unprotected aldoses with bromine. The process involves dissolving D-ribose in water with sodium bicarbonate, followed by the addition of bromine at low temperatures to control the reaction . The resulting solution is treated with sodium bisulfite to discharge the color, and the product is crystallized from ethanol .
Industrial Production Methods: Industrial production of D-ribonolactone involves the epimerization of arabinonic acid salts under harsh conditions, followed by fractional crystallization and cyclization of the resulting ribonic acid salts . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: D-Ribonolactone undergoes various chemical reactions, including:
Oxidation: Conversion to ribonic acid derivatives.
Reduction: Formation of ribitol.
Substitution: Formation of C-nucleosides and other derivatives.
Common Reagents and Conditions:
Oxidation: Bromine, chromium (VI) reagents, DMSO-based oxidizing systems.
Reduction: Lithium aluminum hydride.
Substitution: Benzylidene protecting groups, acetic anhydride.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: C-nucleosides, 2,3-di-O-acetyl-D-ribonolactone.
Scientific Research Applications
D-Ribonolactone is widely used in scientific research due to its versatility:
Chemistry: As a chiral pool for the synthesis of natural products and complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme inhibition.
Medicine: As a precursor for antiviral and anticancer agents.
Industry: In the production of bioactive compounds and synthetic intermediates.
Comparison with Similar Compounds
D-Gluconolactone: Another aldonolactone with similar reactivity but different applications.
L-Ribonolactone: The L-isomer of D-ribonolactone, used in different synthetic pathways.
D-Ribono-1,4-lactone: A closely related compound with similar chemical properties.
Uniqueness: D-Ribonolactone is unique due to its stability, reactivity, and versatility as a chiral pool. It is particularly valuable in the synthesis of C-nucleosides, which are less prone to enzymatic and acid-catalyzed hydrolysis compared to N-nucleosides .
Properties
IUPAC Name |
1-methylquinolin-1-ium-8-ol;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.CH4O4S/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-5-6(2,3)4/h2-7H,1H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEJLLKYVOCJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C1C(=CC=C2)O.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172630 | |
Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19104-24-6 | |
Record name | Quinolinium, 8-hydroxy-1-methyl-, methyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19104-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019104246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC97231 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-hydroxy-1-methylquinolinium methyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXY-1-METHYLQUINOLINIUM METHYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D7I3E60ZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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